molecular formula C11H14ClNO B1599248 4-(4-Chlorophenoxy)piperidine CAS No. 97839-99-1

4-(4-Chlorophenoxy)piperidine

Cat. No.: B1599248
CAS No.: 97839-99-1
M. Wt: 211.69 g/mol
InChI Key: VOQMPZXAFLPTMM-UHFFFAOYSA-N
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Description

4-(4-Chlorophenoxy)piperidine is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Scientific Research Applications

Metabolic Activity in Obese Rats

4-(4-Chlorophenoxy)piperidine and its analogs have been studied for their effects on metabolic activity. For instance, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride showed a reduction in food intake and weight gain in obese rats, suggesting potential applications in obesity research and treatment (Massicot, Steiner, & Godfroid, 1985).

Structural and Theoretical Studies

Structural and theoretical studies have been conducted on related compounds. For example, the crystal structure of [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was analyzed, revealing insights into molecular interactions and stability (Karthik et al., 2021).

Effects on Feeding Behavior

Studies have explored the effects of this compound derivatives on feeding behavior. 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxyacetate) hydrochloride, a non-amphetamine substance, was found to affect the satiety center, reducing obesity in mice (Massicot, Thuillier, & Godfroid, 1984).

Applications in Gastric Antisecretory Therapy

4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, structurally related to this compound, have been investigated as gastric antisecretory agents, highlighting their potential use in peptic ulcer disease treatment (Scott et al., 1983).

Myolytic Action on Smooth Musculature

Research on compounds like 4-valeryl 4-(3-chlorophenyl) 1-[3-(4-methylpiperazine)-propyl)-piperidine trihydrochloride demonstrates myolytic action on smooth musculature, suggesting potential applications in muscle relaxation therapies (Stochla & Grzybek-Kania, 1975).

Lipolytic Effects

Compounds like 3-(hydroxymethyl)-N-methylpiperidine (4-chlorophenoxy)-acetate HCl have shown lipolytic effects, indicating potential applications in fat metabolism research (Massicot, Falcou, Steiner, & Godfroid, 1986).

Selective Ligands at Dopamine Receptors

4-Heterocyclylpiperidines, related to this compound, have been explored as selective ligands at human dopamine receptors, indicating their potential use in neurological and psychiatric disorder treatments (Rowley et al., 1997).

Safety and Hazards

It is considered hazardous, causing skin and eye irritation, and may cause respiratory irritation .

  • Future Directions

    • Further research is needed to explore its therapeutic potential, especially in cancer treatment .
  • Properties

    IUPAC Name

    4-(4-chlorophenoxy)piperidine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VOQMPZXAFLPTMM-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNCCC1OC2=CC=C(C=C2)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H14ClNO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50409408
    Record name 4-(4-chlorophenoxy)piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50409408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    211.69 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    97839-99-1
    Record name 4-(4-chlorophenoxy)piperidine
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50409408
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    3-p-methoxyphenyl-5(S)-[(4-p-chlorophenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 249°-251°; [α]D =-29.9° (DMSO);
    Name
    3-p-methoxyphenyl-5(S)-[(4-p-chlorophenoxypiperidino)methyl]-2-oxazolidinone
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step One
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    solvent
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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